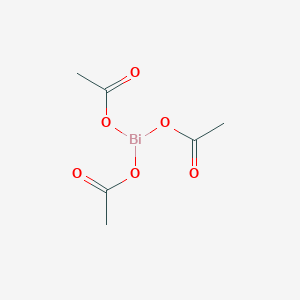

Acetic acid bismuth(III) salt, Bismuth triacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth(III) acetate: is a coordination complex with the chemical formula Bi(O₂CCH₃)₃ . It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere . This compound appears as white crystals or powder and has a molar mass of 386.112 g/mol . Bismuth(III) acetate is known for its unique structural properties and its ability to hydrolyze in water to form basic bismuth acetate precipitates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bismuth(III) acetate can be synthesized through the reaction of bismuth oxide (Bi₂O₃) with acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The general reaction is as follows: [ \text{Bi}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Bi(O}_2\text{CCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of bismuth(III) acetate involves similar reaction conditions but on a larger scale. The process ensures high purity and yield by controlling the reaction temperature, concentration of reactants, and purification steps to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: Bismuth(III) acetate hydrolyzes in water to form basic bismuth acetate and acetic acid: [ \text{Bi(O}_2\text{CCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCH}_3\text{COO} + 2 \text{CH}_3\text{COOH} ]

Complex Formation: Bismuth(III) acetate forms strong complexes with natural organic matter, such as fulvic acid, resulting in unique structural stability.

Precipitation: In the presence of aqueous ammonia, bismuth(III) acetate precipitates as bismuth hydroxide: [ \text{Bi}^{3+} + 3 \text{NH}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3 \text{NH}_4^+ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Aqueous Ammonia: For precipitation reactions.

Organic Matter: For complex formation.

Major Products:

Basic Bismuth Acetate: Formed during hydrolysis.

Bismuth Hydroxide: Formed during precipitation with ammonia.

Applications De Recherche Scientifique

Chemistry: Bismuth(III) acetate is used as a starting material in the synthesis of bismuth(III) sulfide (Bi₂S₃), which is employed in solution-processable bulk heterojunction solar cells . It is also used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods as photocatalysts .

Biology and Medicine: Bismuth-containing nanoparticles, including those derived from bismuth(III) acetate, have applications in cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Industry: Bismuth(III) acetate is utilized in the preparation of triarylbismuth compounds, which have various industrial applications .

Mécanisme D'action

The mechanism of action of bismuth(III) acetate involves its ability to form strong complexes with organic matter and its hydrolysis to form basic bismuth acetate. The stereochemically active lone pair of electrons on the bismuth atom occupies a significant portion of the coordination sphere, influencing its reactivity and interactions . Bismuth(III) acetate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase .

Comparaison Avec Des Composés Similaires

Antimony(III) acetate: Similar in structure and reactivity but involves antimony instead of bismuth.

Bismuth(III) nitrate: Another bismuth compound with different anionic ligands.

Bismuth(III) chloride: A bismuth compound with chloride ligands.

Uniqueness: Bismuth(III) acetate is unique due to its ability to form strong complexes with organic matter and its specific hydrolysis behavior, which is useful in separating lead and bismuth . Its applications in various fields, including solar cells and biomedical research, highlight its versatility and importance .

Propriétés

Formule moléculaire |

C6H9BiO6 |

|---|---|

Poids moléculaire |

386.11 g/mol |

Nom IUPAC |

diacetyloxybismuthanyl acetate |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

Clé InChI |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K |

SMILES canonique |

CC(=O)O[Bi](OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)